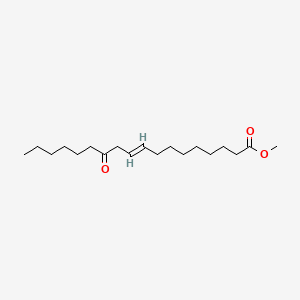
Trimu 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimu 5, also known by its systematic IUPAC name L-Tyrosyl-N-{[(3-methylbutyl)amino]acetyl}-D-alaninamide, is a selective agonist of the μ2-opioid receptor and an antagonist of the μ1-opioid receptor . This compound is notable for its unique analgesic properties, which differ from those of conventional μ-opioid receptor agonists .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimu 5 involves multiple steps, starting with the preparation of L-tyrosine derivatives. The key steps include:
Protection of the amino group: This is typically achieved using a protecting group such as tert-butyloxycarbonyl (Boc).
Coupling reaction: The protected L-tyrosine is then coupled with N-{[(3-methylbutyl)amino]acetyl}-D-alaninamide using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue.
Reduction: Reduction reactions may target the amide bonds within the molecule.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amide derivatives.
Substitution: Various substituted amides or amino derivatives.
科学的研究の応用
Trimu 5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study opioid receptor interactions and to develop new analgesics.
Biology: Employed in research on pain mechanisms and gastrointestinal transit.
Medicine: Investigated for its potential use in pain management and as a treatment for opioid addiction.
Industry: Utilized in the development of new pharmaceuticals and in the study of receptor-ligand interactions
作用機序
Trimu 5 exerts its effects by selectively binding to the μ2-opioid receptor, where it acts as an agonist, and to the μ1-opioid receptor, where it acts as an antagonist . This dual action results in unique analgesic properties that differ from those of conventional μ-opioid receptor agonists. The activation of the μ2-opioid receptor leads to analgesia and inhibition of gastrointestinal transit .
類似化合物との比較
Morphine: A well-known μ-opioid receptor agonist.
DAMGO: A synthetic peptide that acts as a selective μ-opioid receptor agonist.
Endomorphin-1 and Endomorphin-2: Endogenous peptides that act on μ-opioid receptors
Comparison:
Uniqueness: Trimu 5 is unique in its dual action as a μ2-opioid receptor agonist and μ1-opioid receptor antagonist, which is not observed in the other compounds listed.
Analgesic Properties: While morphine and DAMGO are potent analgesics, this compound offers a different analgesic profile due to its selective receptor interactions.
特性
CAS番号 |
90815-77-3 |
|---|---|
分子式 |
C19H30N4O4 |
分子量 |
378.5 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-(3-methylbutylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C19H30N4O4/c1-12(2)8-9-21-17(25)11-22-18(26)13(3)23-19(27)16(20)10-14-4-6-15(24)7-5-14/h4-7,12-13,16,24H,8-11,20H2,1-3H3,(H,21,25)(H,22,26)(H,23,27)/t13-,16+/m1/s1 |
InChIキー |
NFHMVLYHHDKJEK-CJNGLKHVSA-N |
SMILES |
CC(C)CCNCC(=O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
異性体SMILES |
C[C@H](C(=O)NCC(=O)NCCC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
正規SMILES |
CC(C)CCNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
同義語 |
TRIMU 5 TRIMU-5 Tyr-D-Ala-Gly-NH-(CH2)2CH(CH3)2 tyrosyl-D-alanyl-N-(3-methylbutyl)glycinamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1232850.png)
![methyl (S)-phenyl[(R)-piperidin-2-yl]acetate](/img/structure/B1232852.png)


![(E)-but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene](/img/structure/B1232855.png)


![(2R)-4-[(2R)-9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1232858.png)

![(1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1232866.png)
![(2E,4R)-2-[(2E)-2-[(1S,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1232867.png)
![(E)-2-(hydroxymethyl)-3-[(1S,6S)-3-(hydroxymethyl)-6-propan-2-ylcyclohex-2-en-1-yl]prop-2-enoic acid](/img/structure/B1232868.png)


